2,3,4-pentanetrione 3-{N-[3-(trifluoromethyl)phenyl]hydrazone}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Pentanetrione 3-{N-[3-(trifluoromethyl)phenyl]hydrazone} is an organic compound characterized by the presence of a triketone structure and a trifluoromethyl-substituted phenyl hydrazone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-pentanetrione 3-{N-[3-(trifluoromethyl)phenyl]hydrazone} typically involves the reaction of 2,3,4-pentanetrione with 3-(trifluoromethyl)phenylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrazone derivative. Common reagents used in this synthesis include solvents like ethanol or methanol, and the reaction is often conducted at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Pentanetrione 3-{N-[3-(trifluoromethyl)phenyl]hydrazone} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the triketone structure into corresponding alcohols or other reduced forms.
Substitution: The hydrazone group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used in substitution reactions, including amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or other reduced compounds.
Scientific Research Applications
2,3,4-Pentanetrione 3-{N-[3-(trifluoromethyl)phenyl]hydrazone} has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,3,4-pentanetrione 3-{N-[3-(trifluoromethyl)phenyl]hydrazone} exerts its effects involves interactions with various molecular targets. The hydrazone group can form stable complexes with metal ions, influencing catalytic processes and enzyme activities. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, affecting its distribution and interaction within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4-Triketohexane
- 2,3,5-Triketohexane
- 2,4,6-Triketoheptane
Uniqueness
Compared to similar compounds, 2,3,4-pentanetrione 3-{N-[3-(trifluoromethyl)phenyl]hydrazone} stands out due to the presence of the trifluoromethyl-substituted phenyl hydrazone group. This unique structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H11F3N2O2 |
---|---|
Molecular Weight |
272.22 g/mol |
IUPAC Name |
(Z)-4-hydroxy-3-[[3-(trifluoromethyl)phenyl]diazenyl]pent-3-en-2-one |
InChI |
InChI=1S/C12H11F3N2O2/c1-7(18)11(8(2)19)17-16-10-5-3-4-9(6-10)12(13,14)15/h3-6,18H,1-2H3/b11-7-,17-16? |
InChI Key |
CPVDHXZGQRRVNO-LHIVGCSNSA-N |
Isomeric SMILES |
C/C(=C(\C(=O)C)/N=NC1=CC=CC(=C1)C(F)(F)F)/O |
Canonical SMILES |
CC(=C(C(=O)C)N=NC1=CC=CC(=C1)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.